3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a 3-nitrophenoxy methyl group
Preparation Methods
The synthesis of 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride involves several steps. One common method includes the reaction of 3-nitrophenol with a suitable alkylating agent to form the 3-nitrophenoxy methyl intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other functional groups using appropriate nucleophiles under suitable conditions
Scientific Research Applications
3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride can be compared with other similar compounds such as:
Pyrrolidine: A simple cyclic amine with a five-membered ring, used widely in medicinal chemistry.
3-Nitrophenol: A precursor in the synthesis of this compound, known for its nitro group which can undergo various chemical transformations.
Nornicotine: A pyrrolidine alkaloid with significant biological activities, used as a reference compound in pharmacological studies
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
3-[(3-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)10-2-1-3-11(6-10)16-8-9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAGCWZNRKCWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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